(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate
Description
(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (4-bromo-2-methoxyphenoxy)methyl substituent at the 2-position. The bromine atom and methoxy group on the aromatic ring contribute to its electronic and steric profile, influencing reactivity and solubility .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(4-bromo-2-methoxyphenoxy)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-5-6-13(19)11-22-14-8-7-12(18)10-15(14)21-4/h7-8,10,13H,5-6,9,11H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRQJWDPWLZNFH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. Its unique structural features, including a pyrrolidine ring, a tert-butyl ester group, and a brominated phenoxy methyl group, confer specific biological activities that make it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure allows for various interactions with biological targets, which include:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions are crucial for modulating the activity of enzymes and receptors, potentially leading to enzyme inhibition or receptor binding capabilities.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. This section summarizes the findings from various studies:
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes. For instance, similar compounds in the pyrrolidine class have shown inhibitory effects on α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests that this compound may also possess similar inhibitory properties .
Receptor Binding
The presence of the bromine atom in the phenoxy group enhances the compound's reactivity and specificity towards certain receptors. This specificity is vital for potential therapeutic applications, especially in targeting diseases where receptor modulation plays a key role.
Case Studies
Several studies have highlighted the biological implications of compounds structurally related to this compound:
- Anti-Diabetic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in glucose metabolism, indicating potential anti-diabetic properties.
- Anti-Cancer Properties : Certain derivatives have exhibited anti-cancer activity by inhibiting microtubule assembly, which is crucial for cancer cell proliferation .
- Neurotransmitter Modulation : Some related compounds act as positive modulators of neurotransmitter receptors, suggesting that this compound could influence neurological pathways .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on halogen substitution:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-tert-butyl 2-((4-chloro-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate | Chlorine instead of bromine | Varies; may affect reactivity |
| (S)-tert-butyl 2-((4-fluoro-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate | Fluorine instead of bromine | Enhanced metabolic stability |
| (S)-tert-butyl 2-((4-iodo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate | Iodine instead of bromine | Altered steric interactions |
The presence of bromine in this compound is particularly significant as it facilitates specific interactions that are not possible with other halogens, influencing both reactivity and biological properties .
Applications De Recherche Scientifique
Pharmacological Activity
Research indicates that compounds similar to (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate exhibit significant pharmacological activities, including:
- Anti-inflammatory Effects : Compounds with similar frameworks have shown promise as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For instance, molecular docking studies have revealed that certain derivatives can effectively bind to the active site of COX-II, demonstrating potential as anti-inflammatory agents .
- Neuroprotective Properties : Some studies suggest that derivatives of pyrrolidine compounds can enhance endocannabinoid levels in the brain, potentially offering neuroprotective benefits against neurodegenerative diseases .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its efficacy. Modifications to the substituents on the pyrrolidine ring or the phenoxy group can significantly alter biological activity. For example, variations in the alkyl chain length or the type of halogen substituents can enhance or diminish inhibitory effects against specific enzymes .
Synthesis of Novel Compounds
This compound serves as an important intermediate in synthesizing more complex nitrogen-containing compounds. Its ability to undergo reactions such as carbamoylation and acylation makes it a valuable building block in organic synthesis .
Agricultural Chemistry
There is potential for applications in agricultural chemistry, particularly as a component in developing herbicides or pesticides due to its structural characteristics that may interact with plant growth regulators.
Case Study 1: Anti-inflammatory Research
In a study investigating novel COX inhibitors, researchers synthesized various derivatives of this compound. The results demonstrated that modifications to the phenoxy group significantly enhanced anti-inflammatory activity while maintaining low toxicity levels in vitro .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrrolidine derivatives, including this compound. The compound was shown to increase brain-derived neurotrophic factor (BDNF) levels in animal models, suggesting its potential utility in treating conditions like Alzheimer's disease .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The compound is compared to structurally related pyrrolidine-1-carboxylates with modifications in substituents, stereochemistry, or functional groups (Table 1).
Table 1: Structural Comparison of Pyrrolidine-1-carboxylate Derivatives
Physicochemical Properties
- Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogues (e.g., methoxy or hydroxyl derivatives) .
- Solubility : The polar methoxy group enhances aqueous solubility relative to tert-butyldiphenylsilyl or alkyl-substituted derivatives .
- Steric Effects: Bulky substituents (e.g., tert-butyldiphenylsilyl) hinder reactivity in coupling reactions compared to the target compound’s bromophenoxy group .
Stereochemical Considerations
- The S-configuration at the pyrrolidine’s 2-position is conserved across analogues, ensuring chiral induction in catalysis or bioactive molecule design. However, additional stereocenters (e.g., 3R in ’s compound) further modulate 3D structure and binding interactions .
Méthodes De Préparation
Reaction Scheme
-
Boc Protection : (S)-Pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) to form (S)-tert-butyl pyrrolidine-1-carboxylate.
-
Hydroxymethyl Introduction : The C2 position is functionalized via alkylation with formaldehyde under basic conditions.
-
Phenoxy Coupling : The hydroxymethyl intermediate undergoes Mitsunobu reaction with 4-bromo-2-methoxyphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Experimental Data
Optimization Insights
-
Boc Protection : Use of Cs₂CO₃ instead of NaHCO₃ improved yields to 98% in some cases.
-
Mitsunobu Reaction : Substituting DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) increased yield to 72%.
Method 2: Asymmetric Hydrogenation of Enamine Intermediates
Reaction Scheme
Experimental Data
Challenges
-
Catalyst Loading : Reducing Rh catalyst loading from 5 mol% to 2 mol% maintained efficiency but required longer reaction times (24h).
-
Scale-Up : Hydrogenation at >10g scale showed reproducible ee (94–96%).
Method 3: Nucleophilic Substitution on Bromomethyl Intermediate
Reaction Scheme
Experimental Data
Limitations
-
Regioselectivity : Competing elimination observed at temperatures >90°C.
-
Purification : Silica gel chromatography required to separate unreacted phenol.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 48% | 72% | 41% |
| Stereochemical Control | High (retention) | Very High (95% ee) | Moderate |
| Scalability | Suitable for multi-gram | Limited by catalyst cost | Cost-effective |
| Key Advantage | Simplicity | High enantioselectivity | Minimal protecting group steps |
Recent Advances and Modifications
-
Flow Chemistry : A continuous-flow Mitsunobu reaction reduced reaction time from 24h to 2h with comparable yields (63%).
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates achieved 99% ee but with lower yields (35%).
-
Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in displacement reactions improved E-factor by 40% .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replacing bromine with iodine or methoxy with ethoxy) .
- Test in vitro cytotoxicity (e.g., against MCF-7 or HeLa cells) and correlate with logP values .
- Use QSAR models to predict ADMET properties and prioritize candidates for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
